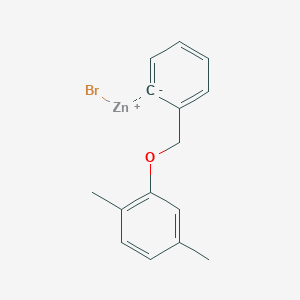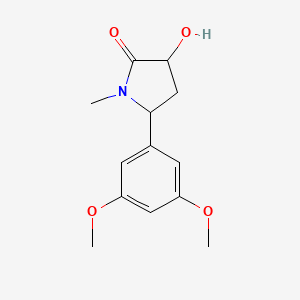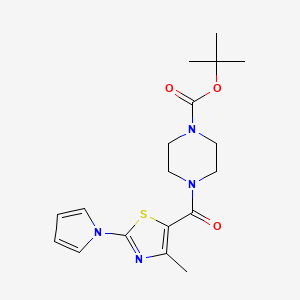
tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazine-1-carboxylate: is a complex organic compound that features a combination of heterocyclic structures, including pyrrole, thiazole, and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyrrole moiety. The piperazine ring is then incorporated, and the final step involves the addition of the tert-butyl group to the carboxylate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings.
Reduction: Reduction reactions can be performed on the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazine-1-carboxylate is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and as a building block for the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: The uniqueness of tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazine-1-carboxylate lies in its combination of heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H24N4O3S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N4O3S/c1-13-14(26-16(19-13)21-7-5-6-8-21)15(23)20-9-11-22(12-10-20)17(24)25-18(2,3)4/h5-8H,9-12H2,1-4H3 |
InChI Key |
INQUJIKUVFJDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanol](/img/structure/B14875299.png)
![3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14875310.png)
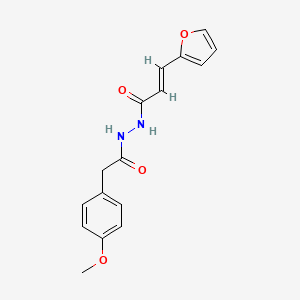
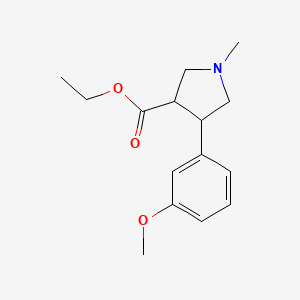
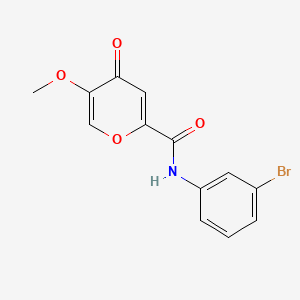
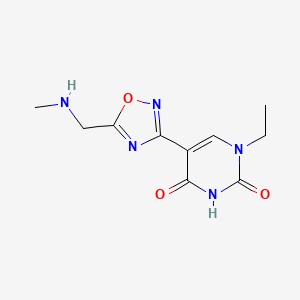
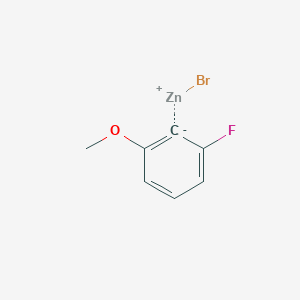
![3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B14875330.png)
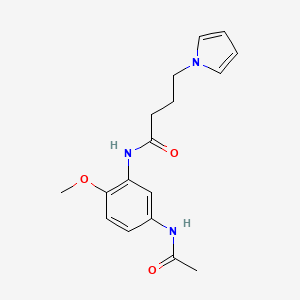
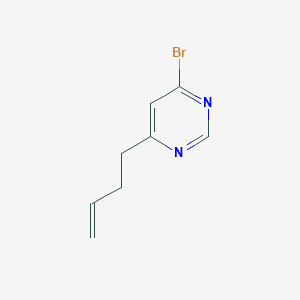

![7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14875368.png)
